rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid

GABA transporter stereoselectivity negative control

rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 347186‑39‑4, MF C₁₃H₂₃NO₄, MW 257.33 g mol⁻¹) is a racemic, Boc‑protected γ‑amino acid building block carrying a cis‑1,3‑substituted cyclohexane scaffold with an exocyclic acetic acid side chain. The Boc group enables straightforward incorporation into peptide and peptidomimetic sequences via standard solid‑phase or solution‑phase protocols, while the rigid cyclohexane core enforces conformational restriction that is valuable for SAR programmes.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 347186-39-4
Cat. No. B2579693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
CAS347186-39-4
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
InChIKeyNIMCENZKSRCKGF-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 347186-39-4): Key Structural Identifiers and Procurement Context


rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 347186‑39‑4, MF C₁₃H₂₃NO₄, MW 257.33 g mol⁻¹) is a racemic, Boc‑protected γ‑amino acid building block carrying a cis‑1,3‑substituted cyclohexane scaffold with an exocyclic acetic acid side chain [1]. The Boc group enables straightforward incorporation into peptide and peptidomimetic sequences via standard solid‑phase or solution‑phase protocols, while the rigid cyclohexane core enforces conformational restriction that is valuable for SAR programmes . It is commercially available from catalog suppliers (e.g., Enamine) at ≥ 95 % purity across a range from 0.1 g to 10 g [1].

Why Generic Substitution of CAS 347186-39-4 with Other Boc-Amino Cyclohexyl Building Blocks Carries Risk


Closely related Boc‑aminocyclohexyl building blocks differ in three critical parameters: (i) the position of the amino group on the ring (e.g., 3‑ vs 4‑substitution), (ii) the length of the carboxylic acid linker (acetic acid vs formic acid), and (iii) the absolute stereochemistry of the cis‑configured enantiomers. Even when the molecular formula is identical (C₁₃H₂₃NO₄ for several regional isomers), the spatial presentation of the amine and carboxylate termini can alter coupling kinetics, downstream deprotection yields, and the conformational ensemble of the final peptide or small molecule . Furthermore, published stereochemical activity data show that the two enantiomers of the cis‑3‑aminocyclohexane scaffold differ by ≥ 20‑fold in biological potency [1], meaning that inadvertent substitution with the wrong enantiomer or regioisomer can confound SAR interpretation and waste synthetic effort.

Quantitative Differentiation Evidence for rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 347186-39-4) vs Closest Analogs


Stereochemical Potency Gap: (1S,3R) Enantiomer ≥ 20‑Fold More Active than (1R,3S) at Neuronal GABA Uptake

The core scaffold of the target compound—once the Boc group is removed—corresponds to cis‑3‑aminocyclohexaneacetic acid. In the closely studied carboxylic acid congener, the (1S,3R) enantiomer displayed potency similar to GABA itself as an inhibitor of [³H]GABA uptake in rat brain slices, whereas the (1R,3S) enantiomer was at least 20‑fold less potent [1]. Because the target compound is racemic and carries the (1R,3S) relative configuration as its nominal descriptor, it serves as a direct protected precursor of the low‑potency (1R,3S) enantiomer. This provides a critical negative‑control or selectivity‑profiling tool that is unavailable from single‑enantiomer (1S,3R) building blocks.

GABA transporter stereoselectivity negative control

Linker Length Differentiation: Acetic Acid Side Chain vs Carboxylic Acid Congener – Impact on Conformational Freedom and Coupling Geometry

The target compound incorporates a methylene spacer (‑CH₂‑) between the cyclohexyl ring and the carboxyl group, forming an acetic acid side chain. In contrast, the commercially dominant analog (1R,3S)-3-(tert‑butoxycarbonylamino)cyclohexanecarboxylic acid (CAS 222530‑33‑8) carries the carboxyl group directly on the ring . The additional C‑C bond in the target compound extends the carboxyl terminus by approximately 1.5 Å and introduces an extra rotational degree of freedom. This difference can affect: (i) the distance and orientation of the carboxylate in receptor binding pockets, (ii) the kinetics of amide bond formation in sterically demanding peptide couplings, and (iii) the conformational sampling in cyclic peptide macrocycles where ring‑to‑side‑chain spacing is critical [1].

linker length conformational flexibility peptide coupling

Regiochemical Differentiation: 3‑Position Substitution vs 4‑Position Analogs – Distinct Vectorial Output of the Amino Group

The target compound positions the protected amino group at the cyclohexane 3‑position in a cis relationship to the acetic acid side chain at the 1‑position. The closest regioisomeric comparator, cis‑4‑(Boc‑amino)cyclohexylacetic acid (CAS 327156‑95‑6), places the amino group at the 4‑position . Although both share the molecular formula C₁₃H₂₃NO₄, the 3‑substitution pattern projects the amino vector at a different dihedral angle relative to the carboxylate, which can alter the secondary structure propensity when incorporated into β‑turn mimetics or constrained cyclic peptides. The aqueous solubility of the 4‑substituted analog has been determined as 1.1 g L⁻¹ at 25 °C ; the 3‑substituted isomer is expected to show a different solubility profile due to altered molecular shape and crystal packing, though a directly measured value for the target compound has not been published.

regiochemistry substitution pattern vectorial diversity

Racemic Nature vs Enantiopure Building Blocks: Cost‑Efficient Access to Both Enantiomers for Parallel SAR

The target compound is supplied as a racemic mixture of (1R,3S) and (1S,3R) enantiomers. Its current commercial pricing (Enamine, ≥ 95 % purity) is $241 for 0.1 g and $699 for 1 g [1]. In contrast, enantiopure cis‑3‑(Boc‑amino)cyclohexanecarboxylic acid (the single‑enantiomer (1R,3S) form of the carboxylic acid congener) is offered by TCI at >97 % purity . While direct price‑per‑gram comparisons between the racemic acetic acid and enantiopure carboxylic acid are not perfectly matched, the racemic nature of the target compound allows a single procurement to access both enantiomers simultaneously—either through chiral chromatography or by exploiting the known >20‑fold biological potency difference between the enantiomers [2] to assign activity in SAR studies without prior resolution.

racemic synthesis cost efficiency enantiomer profiling

Optimal Application Scenarios for rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 347186-39-4)


Stereochemical Negative Control in Neuronal GABA Transporter Pharmacology

Upon Boc deprotection, the (1R,3S) enantiomer of the target compound yields a species at least 20‑fold less potent than the (1S,3R) enantiomer at inhibiting GABA uptake in rat brain slices [1]. This enables its use as a stereochemically matched negative control in GABA transporter assays, allowing researchers to confirm that observed pharmacological effects are enantiomer‑specific.

Extended‑Linker β‑Amino Acid for Conformationally Constrained Cyclic Peptides

The acetic acid side chain provides an extra methylene spacer compared to the more common cyclohexanecarboxylic acid building blocks [2]. This additional reach is valuable for constructing cyclic peptide macrocycles where ring‑to‑side‑chain distance modulates pore size, as demonstrated with cis‑3‑aminocyclohexanecarboxylic acid‑based peptide nanotubes [2]. The target compound offers an alternative spacing geometry for such supramolecular designs.

Regioisomeric Scanning in Medicinal Chemistry Hit‑to‑Lead Programs

Medicinal chemists performing systematic substitution scans on cyclohexyl‑containing lead compounds require the 3‑amino regioisomer to complement 4‑amino and 2‑amino variants . The target compound provides the 3‑position amino group with cis stereochemistry relative to the acetic acid anchor, completing the regioisomeric matrix needed for comprehensive SAR tables.

Racemic Precursor for Parallel Enantiomer SAR and Chiral Resolution Studies

As a racemate, the target compound allows a single synthesis or procurement to support parallel evaluation of both enantiomers [3]. The established ≥20‑fold potency window between enantiomers in the GABA system [1] provides a built‑in biological readout for assigning absolute configuration after chiral chromatographic resolution.

Quote Request

Request a Quote for rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.